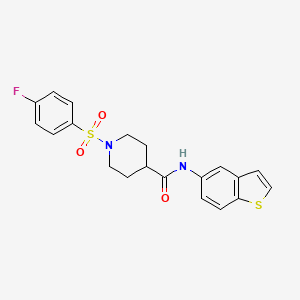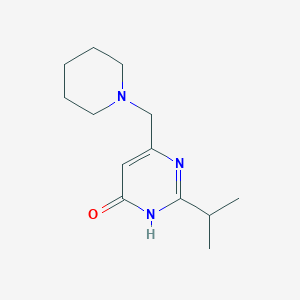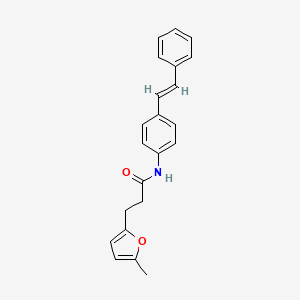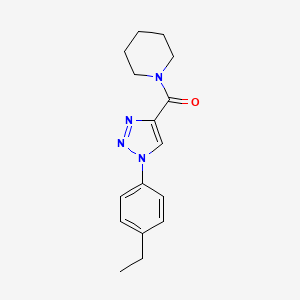![molecular formula C17H12FN3 B2390342 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1030102-62-5](/img/structure/B2390342.png)
3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemical modification of the quinoline structure, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
Quinolines, containing a nitrogen group, exhibit important biological activities . The activity of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of a quinoline derivative would depend on its specific structure. For a similar compound, 3-(4-fluorophenyl)quinoline, the melting point is 100-102 °C and the predicted boiling point is 354.5±22.0 °C .Scientific Research Applications
Fluorescence and Biochemical Studies
Quinoline derivatives, including structures similar to "3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline," are known for their efficient fluorescence properties. These compounds are widely utilized in biochemistry and medicine for studying various biological systems due to their ability to act as sensitive and selective DNA fluorophores. The importance of exploring new compounds in this category stems from their potential applications as antioxidants and radioprotectors, highlighting their relevance in biochemical research and therapeutic development I. Aleksanyan, L. Hambardzumyan, 2013.
Antimicrobial and Antitubercular Activity
Research into novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole has revealed significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This underscores the therapeutic potential of pyrazoloquinoline derivatives in developing new antitubercular agents, a crucial area of study given the global challenge of tuberculosis S. Kantevari, et al., 2011.
Photophysical Properties and Molecular Sensors
The study of pyrazolo[3,4-b]quinoline derivatives has provided insights into their photophysical properties, revealing their suitability as organic fluorescent materials for light-emitting devices. These compounds maintain stable fluorescence in various solvents and conditions, which is crucial for applications in optoelectronics and molecular sensing. The reversible quenching of fluorescence by protonation is a particular aspect of interest, offering potential for developing responsive fluorescent sensors and materials Linping Mu, et al., 2010.
Cell Imaging and Protein Interaction
The synthesis of tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives has been explored for their potential in mammalian cell imaging. These compounds exhibit staining properties to cultured HeLa cells, indicating their utility as fluorophores that can bind with protein molecules. Such applications are valuable for biological research, enabling the visualization of cellular processes and protein interactions K. Majumdar, et al., 2014.
Optical and Electrochemical Properties
The influence of fluorine on the photophysical and electrochemical properties of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives has been analyzed, demonstrating how fluorine substitution can modify fluorescence quantum efficiency, absorption band position, and molecular basicity. These findings are significant for the design of new fluorescent dyes and materials with tailored properties for specific applications P. Szlachcic, T. Uchacz, 2018.
Safety and Hazards
Future Directions
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3/c1-10-2-7-15-13(8-10)17-14(9-19-15)16(20-21-17)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZLOGWCLIWDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)
![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)





![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)
![1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2390277.png)
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390278.png)
![7-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2390279.png)
